An In-depth Technical Guide to Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-
An In-depth Technical Guide to Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, also known by its IUPAC name 4,4',4'',4'''-(ethane-1,1,2,2-tetrayl)tetraphenol and commonly as 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane, is a polyphenolic compound with a unique molecular architecture. Its structure, featuring four phenol rings linked to a central ethane backbone, makes it a subject of interest in various fields of chemistry and material science. This guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on its relevance to research and development.
Chemical and Physical Properties
The fundamental properties of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- are summarized in the table below, providing a quick reference for researchers. This data is crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 7727-33-5 | [1] |
| Molecular Formula | C₂₆H₂₂O₄ | [1] |
| Molecular Weight | 398.46 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 298-302 °C | [2] |
| Purity | ≥ 97% (HPLC) | [2] |
| Storage Conditions | Store at 0-8 °C | [2] |
Synthesis and Purification
A common method for the synthesis of 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane involves the acid-catalyzed reaction of phenol with glyoxal. A detailed experimental protocol based on patent literature is provided below.[3]
Experimental Protocol: Synthesis of 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane
Materials:
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Phenol
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Glyoxal (40% aqueous solution)
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Sulfuric acid (98%)
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Acetone
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Acetonitrile or Tetrahydrofuran (for extraction)
Procedure:
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In a suitable reaction vessel, combine phenol and acetone.
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Add a 40% aqueous solution of glyoxal to the mixture.
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While maintaining the temperature between 13-17 °C, slowly add concentrated sulfuric acid (98%) to the reaction mixture.
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After the addition of the acid catalyst, stir the reaction mixture at 40 °C.
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Upon completion of the reaction, the mixture will contain the desired product, its isomers, and unreacted phenols.
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The 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane compound is then extracted from the mixture using either tetrahydrofuran or acetonitrile.[3] The extraction is preferably carried out at a temperature between 30 to 80 °C.[3]
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The extracted organic phase is then cooled to precipitate the solid product.
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The precipitate is filtered and washed to yield the final product.
Chemical Structure
The molecular structure of Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- is fundamental to its chemical properties and potential applications. Below is a diagram of its chemical structure.
Applications and Potential Biological Role
Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- is a versatile compound with applications in material science and as a synthetic intermediate.[4] Its polyphenolic structure inherently suggests potential as an antioxidant.
Material Science and Industrial Applications
This compound is utilized as an antioxidant additive in plastics, coatings, and rubber products, where it enhances thermal stability and longevity by mitigating oxidative degradation.[4]
Role as a Synthetic Intermediate
In the pharmaceutical and chemical industries, it serves as a valuable intermediate in the synthesis of more complex organic molecules.[4] Its multiple reactive hydroxyl groups allow for further chemical modifications, making it a useful building block for creating novel compounds.
Potential Biological Activity
While specific pharmacological studies on Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- are not extensively reported in publicly available literature, its structural motifs are common in compounds with biological activity. The presence of multiple phenol groups suggests that it likely possesses antioxidant properties by acting as a free radical scavenger. The structure-activity relationship of phenolic compounds is well-established, with the number and position of hydroxyl groups influencing their antioxidant capacity.[1][5] However, to date, detailed in-vitro or in-vivo studies quantifying its biological effects or elucidating its mechanism of action in a biological system are limited. Some commercial suppliers list its application in "healing drugs," but without supporting scientific literature.[6]
Conclusion
Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- is a well-characterized compound with established utility in material science and as a synthetic precursor. Its synthesis is achievable through scalable methods, and its chemical properties are well-documented. While its polyphenolic structure suggests potential for biological activity, particularly as an antioxidant, this remains an area requiring further investigation by the research and drug development communities. Future studies could focus on quantifying its antioxidant efficacy, exploring its potential to modulate biological pathways, and leveraging its scaffold for the development of novel therapeutic agents.
References
- 1. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane, CasNo.7727-33-5 BOC Sciences United States [bocscichem.lookchem.com]
- 3. WO2018008683A1 - Method for producing 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane compound - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. repositorio.bc.ufg.br [repositorio.bc.ufg.br]
- 6. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]
